molecular formula C12H9Cl2N B15229681 5-(Chloromethyl)-2-(2-chlorophenyl)pyridine

5-(Chloromethyl)-2-(2-chlorophenyl)pyridine

Cat. No.: B15229681
M. Wt: 238.11 g/mol
InChI Key: UTZCXEJRQLZDIT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(2-chlorophenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloromethyl group at the 5-position and a 2-chlorophenyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(2-chlorophenyl)pyridine typically involves the chloromethylation of 2-(2-chlorophenyl)pyridine. One common method is the reaction of 2-(2-chlorophenyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2-chlorophenyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Chloromethyl)-2-(2-chlorophenyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)pyridine: Lacks the chloromethyl group and has different reactivity and applications.

    5-Methyl-2-(2-chlorophenyl)pyridine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.

    5-(Bromomethyl)-2-(2-chlorophenyl)pyridine:

Uniqueness

5-(Chloromethyl)-2-(2-chlorophenyl)pyridine is unique due to the presence of both the chloromethyl and 2-chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

5-(chloromethyl)-2-(2-chlorophenyl)pyridine

InChI

InChI=1S/C12H9Cl2N/c13-7-9-5-6-12(15-8-9)10-3-1-2-4-11(10)14/h1-6,8H,7H2

InChI Key

UTZCXEJRQLZDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)CCl)Cl

Origin of Product

United States

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